Factor Xa Inhibitors: The paper discussing the discovery of DPC 423, a factor Xa inhibitor [], highlights the importance of benzylamine moieties for potency and oral bioavailability. N,N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)-N-3-pyridinylalaninamide, possessing a similar structural motif, could potentially exhibit activity as a factor Xa inhibitor, which are clinically relevant for treating thromboembolic disorders.
Anti-inflammatory Activity: Research on N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide [] demonstrates the anti-inflammatory potential of molecules containing nicotinoyl and phenolic groups. While N,N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)-N-3-pyridinylalaninamide lacks these specific groups, the presence of a pyridinyl ring and a sulfonamide group could potentially offer similar or modified anti-inflammatory effects.
Anticancer Activity: Studies on glycyrrhetinic acid derivatives, particularly N-(2-{3-[3,5-bis(trifluoromethyl)phenyl]ureido}ethyl)-glycyrrhetinamide (6b) [], demonstrate anticancer activity through kinase inhibition and proteasome targeting. While structurally distinct, the presence of a pyridinyl ring and sulfonamide group in N,N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)-N-3-pyridinylalaninamide could potentially lead to interactions with similar cellular targets, warranting further investigation.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: